molecular formula C19H20N4O B5660913 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone)

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone)

Cat. No. B5660913
M. Wt: 320.4 g/mol
InChI Key: NSJGCJXRJWCMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is not fully understood. However, researchers have proposed that this compound exerts its cytotoxic and antimicrobial effects through the inhibition of specific enzymes and proteins. For example, it has been reported that 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) have been studied extensively. Researchers have reported that this compound exhibits significant cytotoxicity against cancer cells, where it induces cell cycle arrest and apoptosis. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been shown to inhibit the growth of various bacterial and fungal strains, where it disrupts cell membrane integrity and inhibits protein synthesis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in lab experiments is its potential as an anticancer and antimicrobial agent. This compound exhibits significant cytotoxicity against cancer cells and inhibits the growth of various bacterial and fungal strains. Additionally, the synthesis method for this compound is relatively simple and can be carried out in a standard laboratory setting. However, one of the limitations of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in lab experiments is its potential toxicity. This compound exhibits cytotoxicity against both cancer and normal cells, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for the study of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone). One potential direction is the further investigation of its mechanism of action. The exact mechanism by which this compound exerts its cytotoxic and antimicrobial effects is not fully understood and requires further study. Additionally, researchers could explore the potential use of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in combination with other anticancer or antimicrobial agents to enhance its efficacy. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in clinical settings.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with mesitylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been reported in the literature and has been used by researchers to obtain 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) for various applications.

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicine, where it has been studied for its potential as an anticancer agent. Researchers have reported that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been studied for its potential as an antimicrobial agent, where it has shown promising results against various bacterial and fungal strains.

properties

IUPAC Name

5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-10-13(2)17(14(3)11-12)20-21-18-15(4)22-23(19(18)24)16-8-6-5-7-9-16/h5-11,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJGCJXRJWCMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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